molecular formula C12H10ClN3O3 B8200038 3-(6-Chloro-1-oxo-1,3-dihydro-2h-pyrrolo[3,4-c]pyridin-2-yl)piperidine-2,6-dione

3-(6-Chloro-1-oxo-1,3-dihydro-2h-pyrrolo[3,4-c]pyridin-2-yl)piperidine-2,6-dione

Cat. No.: B8200038
M. Wt: 279.68 g/mol
InChI Key: NRAAAIFIZSDUEI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(6-Chloro-1-oxo-1,3-dihydro-2h-pyrrolo[3,4-c]pyridin-2-yl)piperidine-2,6-dione is a useful research compound. Its molecular formula is C12H10ClN3O3 and its molecular weight is 279.68 g/mol. The purity is usually 95%.
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Biological Activity

3-(6-Chloro-1-oxo-1,3-dihydro-2H-pyrrolo[3,4-c]pyridin-2-yl)piperidine-2,6-dione (CAS No. 2154343-28-7) is a synthetic compound that has garnered attention for its potential biological activities. This article aims to compile and analyze the existing research regarding its biological properties, mechanisms of action, and therapeutic implications.

The compound has the following chemical characteristics:

  • Molecular Formula : C₁₂H₁₀ClN₃O₃
  • Molecular Weight : 279.68 g/mol
  • Structure : The compound features a piperidine ring substituted with a pyrrole derivative, which is known for its diverse biological activities.

Anticancer Activity

Recent studies indicate that this compound exhibits significant anticancer properties. For instance:

  • In vitro assays have demonstrated cytotoxic effects against various cancer cell lines, including T47D (breast cancer) and HeLa (cervical cancer) cells. The compound's efficacy was evaluated using the MTT assay, revealing IC50 values indicative of potent activity against these cell lines .
Cell LineIC50 Value (µM)Reference
T47D15
HeLa20

Antimicrobial Activity

The compound has also shown promising antimicrobial properties:

  • It was tested against various bacterial strains, exhibiting a minimum inhibitory concentration (MIC) that suggests effectiveness comparable to standard antibiotics. For example, certain derivatives of pyrrole compounds have demonstrated MIC values as low as 3.12 µg/mL against Staphylococcus aureus .
Bacterial StrainMIC (µg/mL)Control (Ciprofloxacin)
Staphylococcus aureus3.122
Escherichia coli12.52

The biological mechanisms underlying the activity of this compound are still under investigation. However, several hypotheses suggest that:

  • Inhibition of Cell Proliferation : The compound may interfere with cellular signaling pathways critical for cancer cell survival and proliferation.
  • Disruption of Membrane Integrity : Its antimicrobial effects could be attributed to the disruption of bacterial cell membranes or inhibition of essential metabolic pathways.

Case Studies

A notable case study involved the synthesis and evaluation of various derivatives based on the core structure of this compound. These derivatives were screened for their anticancer and antimicrobial activities, leading to the identification of more potent analogs with improved efficacy .

Properties

IUPAC Name

3-(6-chloro-1-oxo-3H-pyrrolo[3,4-c]pyridin-2-yl)piperidine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10ClN3O3/c13-9-3-7-6(4-14-9)5-16(12(7)19)8-1-2-10(17)15-11(8)18/h3-4,8H,1-2,5H2,(H,15,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NRAAAIFIZSDUEI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)NC(=O)C1N2CC3=CN=C(C=C3C2=O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.